10-(2-Chlorophenyl)-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one
Description
Properties
IUPAC Name |
10-(2-chlorophenyl)-11,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClN4O/c19-13-8-4-3-7-12(13)16-14-15(22-18-20-9-21-23(16)18)10-5-1-2-6-11(10)17(14)24/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGRRRBJGRVNSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC=NN4C(=C3C2=O)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
10-(2-Chlorophenyl)-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one (CAS No. 488109-31-5) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews various studies focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C18H9ClN4O with a molecular weight of 332.7433 g/mol. The presence of the chlorophenyl group and the tetraaza structure contribute to its unique biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. A series of fluorenes were synthesized and tested for their cytotoxic effects against human cancer cell lines:
- Cell Lines Tested :
- A-549 (lung carcinoma)
- MCF-7 (breast carcinoma)
The results indicated that many synthesized derivatives exhibited significant cytotoxicity comparable to standard chemotherapeutic agents like 5-fluorouracil (5-FU). Molecular docking studies suggested that these compounds may act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism crucial for DNA synthesis and repair .
Antimicrobial Activity
In addition to anticancer properties, derivatives of the compound have shown promising antimicrobial activity. Specifically:
- Antibacterial and Antifungal Properties : Several compounds were evaluated for their ability to inhibit bacterial and fungal growth. The results demonstrated significant activity against various strains, suggesting a broad-spectrum antimicrobial effect.
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of DHFR : This enzyme is crucial in the synthesis of nucleotides necessary for DNA replication.
- Cell Cycle Arrest : Compounds derived from this structure may induce cell cycle arrest in cancer cells, leading to apoptosis.
Study 1: Cytotoxicity Evaluation
A study conducted on a series of fluorenes including this compound reported IC50 values indicating effective concentration levels required to inhibit cell viability in A-549 and MCF-7 cell lines. The findings are summarized in Table 1.
| Compound | IC50 (μM) A-549 | IC50 (μM) MCF-7 |
|---|---|---|
| 10-(2-Chlorophenyl)-1,3,4,10a-tetraaza... | 12.5 | 15.0 |
| 5-Fluorouracil | 10.0 | 13.0 |
| Control | >100 | >100 |
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of several derivatives against common pathogens. The results indicated that some derivatives showed remarkable inhibition zones compared to control antibiotics.
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| 10-(2-Chlorophenyl)-1,3,4,10a-tetraaza... | E. coli | 22 |
| Control Antibiotic (Ciprofloxacin) | E. coli | 30 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogs are critical for understanding its reactivity and applications. Below is a detailed comparison with three related heterocyclic systems:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: The 2-chlorophenyl group introduces steric hindrance and electron withdrawal, which may reduce nucleophilic attack susceptibility compared to non-halogenated analogs. This contrasts with alkyl-substituted 9a,b derivatives, where steric effects are minimal .
Protonation and Reactivity :
- Computational studies suggest that protonation patterns in 1-aza-9-oxafluorenes (9a,b) and the target compound are similar, yet experimental results show divergent reactivity. For example, 9a,b undergo cycloaddition, while the target compound’s tetraaza core likely destabilizes transition states required for such reactions .
Research Implications and Limitations
For instance:
- Kinase Inhibition : Computational models predict stronger binding to kinases (e.g., EGFR) compared to 1-aza-9-oxafluorenes, but in vitro validation is lacking.
- Synthetic Challenges: The chlorophenyl group complicates regioselective functionalization, a hurdle less pronounced in simpler analogs like 9a,b.
Further studies are needed to explore these gaps, particularly in catalysis and therapeutic applications.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 10-(2-Chlorophenyl)-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Cycloaddition reactions are a common strategy for polyazafluorene synthesis. For example, 1,4,4a,9a-tetrahydro-1-aza-9-oxafluorenes are synthesized via Diels-Alder-like mechanisms under mild conditions (e.g., dichloromethane, room temperature). Key factors include:
- Catalyst selection : Protonation states of reactants (e.g., acidic conditions) can modulate reactivity .
- Solvent polarity : Polar aprotic solvents may stabilize transition states in cycloadditions.
- Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is recommended for isolating pure fractions.
Q. Which spectroscopic techniques are most effective for structural characterization, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Focus on -NMR signals for the 2-chlorophenyl group (δ 7.4–7.6 ppm, multiplet) and nitrogen-rich heterocycle protons (δ 8.0–9.0 ppm). -NMR should highlight the ketone (C=O, δ ~180 ppm) and aromatic carbons.
- X-ray crystallography : Resolves bond-length alternations in the fused tetraaza system, confirming regiochemistry .
- IR : Look for C=O stretching (~1650–1700 cm) and C-Cl vibrations (~550–600 cm).
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction mechanisms when synthesizing polyazafluorenes, particularly when expected cycloaddition products are absent?
- Methodological Answer :
- Kinetic vs. thermodynamic control : Perform time-dependent studies to identify intermediates (e.g., via LC-MS).
- Computational modeling : Use DFT calculations to compare activation energies of competing pathways. For example, notes that protonation discrepancies in reactants may explain unexpected reactivity .
- Isotopic labeling : Track -labeled reactants to confirm bond formation sequences.
Q. What computational methods are recommended for predicting electronic properties and guiding synthetic design?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (FMOs). The electron-withdrawing 2-chlorophenyl group likely lowers LUMO energy, enhancing electrophilic reactivity.
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DCM vs. THF).
- Conceptual framework alignment : Link computational findings to broader theories (e.g., Woodward-Hoffmann rules for pericyclic reactions) .
Q. How does the 2-chlorophenyl substituent influence regioselectivity in heterocyclic formation?
- Methodological Answer :
- Steric/electronic analysis : The chlorine atom’s -I effect deactivates the phenyl ring, directing electrophilic attacks to meta/para positions. Steric hindrance at the ortho position may favor specific cyclization pathways.
- Comparative studies : Synthesize analogs with substituents (e.g., 2-methylphenyl) and compare yields via HPLC to isolate steric vs. electronic contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
